1-Chloro-6-iodohexane
Overview
Description
Synthesis Analysis
The synthesis of halogenated alkanes similar to 1-chloro-6-iodohexane can be achieved through various methods. For instance, chloroiodomethane can be added to terminal alkenes to form chloroiodoalkanes, as demonstrated in the synthesis of 1-chloro-3-iodoheptane from 1-hexene with an 88% yield . This suggests that a similar approach could be used to synthesize 1-chloro-6-iodohexane from an appropriate alkene precursor.
Molecular Structure Analysis
The molecular structure of halogenated compounds can be complex, as seen in the X-ray diffraction analysis of hexachlorotritelluracyclododecane, which exhibits a trigonal bipyramidal geometry . While this compound is not directly related to 1-chloro-6-iodohexane, it highlights the potential for diverse molecular geometries in halogenated compounds.
Chemical Reactions Analysis
The reactivity of halogenated alkanes is influenced by the presence of halogen atoms. For example, 1-chloro-3-iodoheptane can react with dialkyl malonates to give various products, indicating that halogenated alkanes can participate in substitution and addition reactions . Electrochemical reduction studies of similar compounds, such as 1-chloro-6-iodohexane, show that they can undergo reductive cleavage of carbon-halogen bonds, leading to various products including alkanes, alkenes, and dienes 9.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated alkanes can be studied through spectroscopic methods. For example, the vibration spectra of chloroalkanes have been measured, providing information on the normal vibration frequencies and rotational isomerism . Electrochemical studies also reveal the reactivity of dihaloalkanes, such as 1-chloro-6-iodohexane, which can undergo reductive cleavage at carbon electrodes 9. These studies suggest that 1-chloro-6-iodohexane would have similar properties and reactivity patterns.
Scientific Research Applications
Molecular-Based Electronics
1-Chloro-6-iodohexane has been utilized in the synthesis of bifunctional 1-S(acetyl)-tris(pyrazolyl)alkanes. These compounds have been studied in the context of molecule-based electronics. Specifically, magnetic studies of certain complexes containing these alkanes suggest that the -(CH2)6 chains limit intermolecular interactions, influencing the electronic properties of the materials (Li, Parkin, Clérac, & Holmes, 2006).
Electrochemical Reduction
Electrochemical reduction studies of 1-Chloro-6-iodohexane have revealed insights into the reductive cleavage of carbon-halogen bonds. This research is significant in understanding the electrochemical behavior of halogenated hydrocarbons, which are important in various chemical synthesis processes (Mubarak & Peters, 1995).
Reduction Mechanisms
Further electrochemical studies have investigated the reduction of 1-Chloro-6-iodohexane at silver electrodes. These studies have provided detailed insights into the mechanistic pathways of the electrochemical reduction, including observations of one- and two-electron processes (Rose, 2016).
Physical Properties Analysis
Research on the physical properties of related compounds, such as 1-iodohexane, has been conducted to understand their thermophysical properties. This includes the study of kinematic viscosity and other properties relevant to industrial applications (Bolotnikov & Neruchev, 2004).
Organic Synthesis
1-Chloro-6-iodohexane has been used in the synthesis of other compounds, demonstrating its utility in organic chemistry. For instance, it has been employed in the preparation of 1-chloro-3-iodoheptane, which is a precursor for various other chemical compounds (Miyano, Hokari, Umeda, & Hashimoto, 1980).
Electrophilic Reactions
1-Chloro-6-iodohexane has been studied for its role in electrophilic chlorination reactions. Such research is critical in understanding the reactivity of halogenated compounds in various chemical processes (Wang, Zhang, Wang, Wang, Xue, & Xiao, 2016).
Safety And Hazards
properties
IUPAC Name |
1-chloro-6-iodohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClI/c7-5-3-1-2-4-6-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJHNJCILMMRIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCI)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067863 | |
Record name | Hexane, 1-chloro-6-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-6-iodohexane | |
CAS RN |
34683-73-3 | |
Record name | 1-Chloro-6-iodohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34683-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexane, 1-chloro-6-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034683733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexane, 1-chloro-6-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexane, 1-chloro-6-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-6-iodohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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